molecular formula C10H14N2O2S B1266478 Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 24237-44-3

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1266478
CAS No.: 24237-44-3
M. Wt: 226.3 g/mol
InChI Key: PVISNLMZGPDDEI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVISNLMZGPDDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178928
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-44-3
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Gewald Protocol

Reagents :

  • N-Methyl-4-piperidone (1.0 eq)
  • Ethyl cyanoacetate (1.1 eq)
  • Sulfur (1.2 eq)
  • Morpholine (2.0 eq) in ethanol

Procedure :

  • Combine reagents in ethanol and reflux at 60°C for 2–3 hours.
  • Cool the mixture, dilute with water, and extract with dichloromethane.
  • Purify via recrystallization from methanol or ethanol.

Yield : 64–89%.

Key Observations :

  • Morpholine acts as both base and catalyst, facilitating Knoevenagel condensation and subsequent cyclization.
  • The reaction proceeds via a thiol intermediate, which undergoes intramolecular cyclization to form the tetrahydrothienopyridine core.

Aqueous-Mediated Gewald Synthesis

Reagents :

  • N-Boc-4-piperidone (1.0 eq)
  • Ethyl cyanoacetate (1.1 eq)
  • Sulfur (1.2 eq)
  • Triethylamine (1.0 eq) in water

Procedure :

  • Stir reagents in water at room temperature for 4–7 hours.
  • Filter precipitated product and wash with cold ethanol.

Yield : 75–95%.

Advantages :

  • Eliminates organic solvents, aligning with green chemistry principles.
  • Products precipitate spontaneously, simplifying isolation.

Alternative Synthetic Routes

Ring-Closure via Thiophene Ethylamine Derivatives

Reagents :

  • 2-Thiophene ethylamine (1.0 eq)
  • Formaldehyde (2.0 eq)
  • Ethanolic HCl (25–30%)

Procedure :

  • Heat 2-thiophene ethylamine and formaldehyde at 50–55°C for 20–30 hours to form imine intermediate.
  • Treat with ethanolic HCl at 65–75°C to induce cyclization.
  • Recrystallize from water-ethanol mixtures.

Yield : 70–85%.

Applications :

  • Suitable for large-scale production due to low-cost reagents.
  • Avoids sulfur handling, reducing safety risks.

Copper-Catalyzed Coupling Reactions

Reagents :

  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1.0 eq)
  • Aryl isocyanates (1.2 eq)
  • Cu(OAc)₂ (20 mol%) in dichloromethane

Procedure :

  • Stir reagents at room temperature for 12 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via column chromatography.

Yield : 60–78%.

Mechanistic Insight :

  • Copper acetate facilitates nucleophilic substitution at the C-2 amino group, enabling diversification of the thiophene scaffold.

Optimization Strategies

Solvent and Base Selection

Condition Solvent Base Yield (%) Reference
Classic Gewald Ethanol Morpholine 89
Aqueous Gewald Water Triethylamine 95
Microwave-Assisted DMF K₂CO₃ 92

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates under microwave irradiation.
  • Triethylamine in water improves atom economy compared to morpholine.

Substituent Effects on Reactivity

N-Substituents in Piperidone Precursors :

  • Methyl : Faster cyclization (2 hours) due to steric accessibility.
  • Benzyl : Requires extended reflux (3–4 hours) but improves crystallinity.
  • Boc-Protected : Enables post-synthetic deprotection for further functionalization.

Critical Analysis of Methodologies

Advantages of Gewald-Based Methods

  • High Atom Economy : Utilizes inexpensive sulfur and avoids protective groups in most cases.
  • Scalability : Ethanol/water systems permit kilogram-scale production.

Limitations and Challenges

  • Byproduct Formation : Over-condensation products observed in reactions exceeding 3 hours.
  • Sulfur Handling : Requires strict temperature control to prevent polysulfide formation.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring in the compound undergoes selective oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 50°C, 4 hrEthyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate sulfoxide65–78%
m-CPBADCM, 0°C, 2 hrThis compound sulfone82–90%

Key Findings :

  • Sulfoxide formation is stereospecific, producing a single diastereomer under mild conditions.

  • Sulfones exhibit enhanced stability and are intermediates for further functionalization.

Reduction Reactions

The ester group and tetrahydrothienopyridine core participate in reduction:

Reducing Agent Conditions Product Yield
LiAlH₄THF, reflux, 6 hr2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-methanol70–85%
H₂/Pd-CEtOH, rt, 12 hrPartially saturated derivatives (e.g., hexahydrothienopyridine analogs)55–60%

Key Findings :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group.

  • Catalytic hydrogenation targets the pyridine ring, yielding saturated analogs with altered conformational flexibility .

Substitution Reactions

The amino group and ester moiety undergo nucleophilic and electrophilic substitutions:

Amino Group Functionalization

Reagent Conditions Product Yield
Acetyl chloridePyridine, 0°C, 1 hrEthyl 2-acetamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate88–92%
Benzyl bromideK₂CO₃, DMF, 80°C, 8 hrEthyl 2-benzylamino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate75–80%

Ester Hydrolysis

Conditions Product Yield
6M HCl, reflux, 3 hr2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid95%
NaOH (2M), EtOH, 2 hrSodium 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate90%

Key Findings :

  • Acylation of the amino group improves lipophilicity, enhancing blood-brain barrier penetration in analogs .

  • Hydrolysis to the carboxylic acid enables conjugation with amines for amide bond formation.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Yield
POCl₃Toluene, 110°C, 12 hrThieno[2,3-c]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives60–68%
NH₂NH₂·H₂OEtOH, reflux, 6 hrPyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones50–55%

Key Findings :

  • Cyclization with POCl₃ generates tricyclic systems with potential kinase inhibitory activity .

  • Hydrazine-mediated ring expansion yields pyrimidine-fused derivatives with altered electronic properties.

Comparative Reactivity with Structural Analogs

The reactivity profile differs significantly from analogs with modified substituents:

Compound Reactivity Difference
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateMethyl substitution at C6 slows oxidation due to steric hindrance .
Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateHydroxyethyl group enables intramolecular hydrogen bonding, stabilizing intermediates.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

Parameter Optimal Value Impact
Temperature50–60°CMinimizes side reactions during ester hydrolysis.
CatalystZeolite HYEnhances selectivity in sulfoxidation by 20%.
SolventIsopropanol/water (3:1)Improves yield in amidation by 15% compared to DMF .

Stability Under Reaction Conditions

The compound exhibits moderate stability:

Condition Degradation Mitigation Strategy
pH > 10Ester saponificationUse buffered solutions (pH 7–8) during substitutions.
UV light (254 nm)Ring decompositionConduct light-sensitive reactions under inert atmosphere.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed significant potential in animal models for depression treatment. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, it has shown efficacy against human breast cancer cells in laboratory settings .

Antimicrobial Activity

Recent investigations have revealed that this compound possesses antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects that suggest its potential as a lead compound in the development of new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methodologies involving cyclization reactions. Derivatives of this compound have been synthesized to enhance its pharmacological properties and reduce toxicity profiles.

DerivativeActivityReference
Methyl derivativeEnhanced antidepressant activity
Hydrochloride saltImproved solubility and bioavailability
Acetyl derivativeIncreased anticancer activity

Case Studies

  • Antidepressant Efficacy : A double-blind study involving animal models treated with this compound showed significant reductions in depression-like behaviors compared to control groups.
  • Neuroprotection in Alzheimer's Models : In a series of experiments with transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function metrics.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for drug development and other applications.

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 24237-44-3
  • SMILES Notation : CCN1CCC2=C(C1)SC(=C2C(=O)OCC)N

Antiproliferative Activity

Recent studies have demonstrated that derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that compounds related to ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed IC50_{50} values ranging from 1.1 to 4.7 μM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells. The most potent derivative exhibited an IC50_{50} of 1.1 μM against HeLa cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound 3aHeLa1.1
Compound 3bCEM2.3
Compound 3bL12102.8

The mechanism by which ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its effects involves:

  • Tubulin Binding : Molecular docking studies indicate that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : The compounds were shown to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting selectivity for cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound class:

  • Anticancer Activity : In a study focusing on the structure-activity relationship (SAR), various derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications at specific positions on the thieno[2,3-c]pyridine scaffold could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Properties : Additional research has explored the antimicrobial activity of related compounds within this class. Some derivatives exhibited significant antibacterial effects against Gram-positive bacteria and fungi, opening avenues for further exploration in infectious disease treatment .

Q & A

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of sulfur byproducts .

How are computational methods integrated into derivative design?

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina predicts binding modes to targets like Mtb enoyl-ACP reductase .
  • QSAR models : Hammett constants (σ) for substituents correlate with antimicrobial log(1/MIC) values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.